molecular formula C10H9N3O4 B3328309 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione CAS No. 444288-94-2

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione

Cat. No.: B3328309
CAS No.: 444288-94-2
M. Wt: 235.20 g/mol
InChI Key: DQVUDXZMEAQWGR-UHFFFAOYSA-N
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Description

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a pyridine moiety through a carbamoyl linkage

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives, which this compound is a part of, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that pyrrolidine derivatives can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . This suggests that the compound may interact with its targets in a unique and complex manner.

Biochemical Pathways

It’s known that pyrrolidine derivatives can influence biological activity, including kinase inhibition . This suggests that the compound may affect various biochemical pathways related to kinase activity.

Pharmacokinetics

It’s known that pyrrolidine derivatives can have high metabolic stability . This suggests that the compound may have good bioavailability.

Result of Action

It’s known that pyrrolidine derivatives can have nanomolar activity against certain targets . This suggests that the compound may have potent effects at the molecular and cellular levels.

Action Environment

It’s known that the spatial orientation of substituents in pyrrolidine derivatives can lead to a different biological profile of drug candidates . This suggests that the compound’s action, efficacy, and stability may be influenced by its chemical environment.

Biochemical Analysis

Biochemical Properties

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly in protein crosslinking. It interacts with enzymes and proteins, such as monoclonal anti-horseradish peroxidase IgG antibodies, by modifying lysine residues . This interaction is essential for studying protein-protein interactions and enzyme activity. The compound’s ability to form stable covalent bonds with proteins makes it a valuable reagent in biochemical assays and research.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of enzymes and proteins, leading to changes in cellular responses and metabolic pathways . These effects are crucial for understanding how cells respond to external stimuli and for developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular responses without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing cell death. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular proteins and membranes, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione typically involves the following steps:

    Formation of Pyrrolidine-2,5-dione: This can be achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine-2,5-dione.

    Carbamoylation: The final step involves the formation of the carbamoyl linkage, which can be achieved using carbamoyl chloride or similar reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridine or pyrrolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

    Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core but differ in their substituents, leading to varied biological activities.

    Pyridine Derivatives: Compounds with a pyridine ring and different functional groups can exhibit similar reactivity but may have different applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-pyridin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-8-3-4-9(15)13(8)17-10(16)12-7-2-1-5-11-6-7/h1-2,5-6H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVUDXZMEAQWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727140
Record name 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444288-94-2
Record name 1-{[(Pyridin-3-yl)carbamoyl]oxy}pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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